molecular formula C12H17N3O3 B1428747 1-(3-Ethoxy-4-nitrophenyl)piperazine CAS No. 1089280-28-3

1-(3-Ethoxy-4-nitrophenyl)piperazine

Cat. No.: B1428747
CAS No.: 1089280-28-3
M. Wt: 251.28 g/mol
InChI Key: AFYYDDWMIXLCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxy-4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(3-Ethoxy-4-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-nitroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can further improve the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(3-Ethoxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

    Cyclization: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(3-ethoxy-4-aminophenyl)piperazine, while substitution of the ethoxy group can lead to various alkylated derivatives .

Scientific Research Applications

1-(3-Ethoxy-4-nitrophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Ethoxy-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Nitrophenyl)piperazine: Lacks the ethoxy group, resulting in different chemical properties and applications.

    1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group, which can significantly alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-ethoxy-4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-2-18-12-9-10(3-4-11(12)15(16)17)14-7-5-13-6-8-14/h3-4,9,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYYDDWMIXLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-(ethyloxy)-4-fluoro-1-nitrobenzene (Example 116, step A) (3.0 g, 16.2 mmol) in 60 mL of dioxane was added, piperazine (4.19 g, 48.61 mmol). The mixture was heated to 120° C. 72 h. The mixture was purified by flash chromatography to give the title compound of step A (3.6 g, 14.33 mmol, 88%). 1H NMR (400 MHz, CDCl3) δ ppm 7.95 (d, J=9.34 Hz, 1H), 6.40 (dd, J=9.34, 2.56 Hz, 1H), 6.30 (d, J=2.56 Hz, 1H), 4.13 (q, J=6.96 Hz, 2H), 3.30-3.33 (m, 4H), 2.95-3.02 (m, 4H), 1.48 (t, J=6.96 Hz, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethoxy-4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3-Ethoxy-4-nitrophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3-Ethoxy-4-nitrophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(3-Ethoxy-4-nitrophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(3-Ethoxy-4-nitrophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(3-Ethoxy-4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.